Ethyl 4-(2-methylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2-methylphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutyrate moiety, which is further substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methylphenyl)-4-oxobutyrate can be achieved through several synthetic routes. One common method involves the esterification of 4-(2-methylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the Claisen condensation of ethyl acetate with 2-methylbenzaldehyde, followed by acid-catalyzed hydrolysis and subsequent esterification. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methylphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, halogenation with bromine in the presence of a Lewis acid catalyst, and sulfonation with concentrated sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-(2-methylphenyl)-4-oxobutyric acid or 2-methylbenzaldehyde.
Reduction: Formation of 4-(2-methylphenyl)-4-hydroxybutyrate.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 4-(2-methylphenyl)-4-oxobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of drug candidates with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methylphenyl)-4-oxobutyrate is largely dependent on its chemical structure and the specific context in which it is used. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the ester and ketone functional groups allows for potential interactions with nucleophilic and electrophilic sites within biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Ethyl 4-(2-methylphenyl)-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 4-phenyl-4-oxobutyrate: Lacks the methyl substitution on the phenyl ring, which may result in different reactivity and biological activity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
Ethyl 4-(2-chlorophenyl)-4-oxobutyrate: Substituted with a chlorine atom on the phenyl ring, leading to altered electronic and steric effects.
Properties
IUPAC Name |
ethyl 4-(2-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-8-12(14)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMTULZWQMOMPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645542 |
Source
|
Record name | Ethyl 4-(2-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79034-93-8 |
Source
|
Record name | Ethyl 4-(2-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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